Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate

DNA cleavage agents thiazole macrocycles synthetic methodology

Researchers building thiazole-based macrocycles or p53-reactivating antitumor agents face compromised synthetic efficiency when using unprotected 2-(aminomethyl)-1,3-thiazole-4-carbothioamide analogs, where premature amine reactivity derails multi-step routes. • Orthogonal Boc protection enables selective acidic deprotection after thiazole ring elaboration; free 4-carbamothioyl group permits direct condensation with 1,4-dicarbonyl electrophiles for quaterthiazole macrocycle construction inaccessible to simpler analogs. • Supplied at ≥98% purity; store at 2-8°C, protect from light. Consistent quality supports fragment-based screening (MW 273.38, LogP 1.80) and peptide-thiazole conjugate synthesis.

Molecular Formula C10H15N3O2S2
Molecular Weight 273.4
CAS No. 182120-83-8
Cat. No. B1653407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate
CAS182120-83-8
Molecular FormulaC10H15N3O2S2
Molecular Weight273.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NC(=CS1)C(=S)N
InChIInChI=1S/C10H15N3O2S2/c1-10(2,3)15-9(14)12-4-7-13-6(5-17-7)8(11)16/h5H,4H2,1-3H3,(H2,11,16)(H,12,14)
InChIKeyAQQCPIJDNPUTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Aminomethyl Thiazole-Carbothioamide Building Block


Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-yl)methyl]carbamate (CAS 182120-83-8) is a heterocyclic small molecule featuring a 1,3-thiazole core with a 4-carbamothioyl (thioamide) group and a 2-aminomethyl substituent protected as a tert-butyloxycarbonyl (Boc) carbamate . With molecular formula C₁₀H₁₅N₃O₂S₂ and molecular weight 273.38 g/mol, it is supplied as a research-grade intermediate with purity typically ≥95–98% . The compound is not an active pharmaceutical ingredient but a versatile synthetic scaffold used in medicinal chemistry and chemical biology to construct more complex thiazole-containing molecules . Its primary differentiation lies in the orthogonal protection strategy: the Boc group masks the primary amine for selective deprotection under acidic conditions, while the thioamide at position 4 provides a site for further functionalization or metal coordination .

Orthogonal protection: Boc-amine stable under basic/nucleophilic conditions, cleavable on demand
Stepwise synthesis compatibility through sequential deprotection and functionalization
Free 4-carbamothioyl group for thiazole elaboration or metal coordination

Why Generic Thiazole-4-Carbothioamides Cannot Substitute This Building Block


In-class thiazole-4-carbothioamide compounds such as 2-methyl-1,3-thiazole-4-carbothioamide (CAS 174223-29-1) or 2-(aminomethyl)-1,3-thiazole-4-carbothioamide (CAS 232280-76-1) lack the orthogonal Boc protection of the aminomethyl side chain that is critical for controlled stepwise synthesis . The unprotected amine in 232280-76-1 eliminates the possibility of selective deprotection in multi-step routes, while 2-methyl analogs are not equipped for further amine-directed functionalization . The combination of a Boc-protected primary amine and a free 4-carbothioamide group in CAS 182120-83-8 is structurally pre-configured for condensation with 1,4-dicarbonyl electrophiles to construct quaterthiazole macrocycles—a transformation that is inaccessible to simpler analogs [1]. Generic substitution would compromise synthetic efficiency, yield, and product purity in applications requiring this specific protection pattern.

Unprotected aminomethyl analog (CAS 232280-76-1) may undergo premature side reactions, eliminating controlled deprotection.

2-Methyl thiazole-4-carbothioamide lacks an amine handle, preventing amine-directed functionalization.

Generic thiazole-4-carbothioamides cannot execute Boc-dependent macrocyclization, leading to zero quaterthiazole product.

Quantitative Differentiation Evidence vs. Structural Analogs


Unique Utility in Quaterthiazole Macrocycle Construction

CAS 182120-83-8 serves as the only reported Boc-protected aminoalkyl-thiazole-4-carbothioamide building block that successfully undergoes condensation with 1,4-dibromobutane-2,3-dione to form quaterthiazole macrocycles [1]. Two equimolar amounts of the target compound react with the dibromodiketone to yield 2,2'''-bis-substituted 4,2':4',4'':2'',4'''-quaterthiazoles, namely 2,2'''-bis-(3,6-diazahexyl)- and 2,2'''-bis(3,6,9-triazanonyl)-quaterthiazole [1]. These macrocyclic products exhibit significant affinity for double-stranded DNA (calf thymus DNA) and marked DNA cleavage activity in the presence of Co(II) ions under physiological conditions [1]. In contrast, the unprotected 2-(aminomethyl)-1,3-thiazole-4-carbothioamide (CAS 232280-76-1) has not been reported in analogous macrocyclization reactions, as its free amine would interfere with the condensation step . The 2-methyl analog (CAS 174223-29-1) lacks the nucleophilic amine side chain entirely, precluding quaterthiazole formation .

Macrocycle Formation
Head-to-head
Target yields quaterthiazoles; unprotected/methyl analogs produce zero macrocyclic product
Enables macrocycle synthesis for DNA interaction research
Reported in solution-phase synthesis with 1,4-dibromobutane-2,3-dione
DNA cleavage agents thiazole macrocycles synthetic methodology

Orthogonal Protection for Selective Amine Deprotection

The target compound carries a tert-butyloxycarbonyl (Boc) protecting group on the primary amine, which is cleavable under acidic conditions (e.g., TFA or HCl) while leaving the 4-carbamothioyl group intact . In head-to-head comparison with 2-(aminomethyl)-1,3-thiazole-4-carbothioamide (CAS 232280-76-1), which has a free amine, the Boc-protected form permits selective deprotection only when desired, preventing unwanted side reactions during multi-step synthesis . The deprotected amine can then be further functionalized via amide bond formation, reductive amination, or sulfonamide coupling . The 2-methyl analog (CAS 174223-29-1) offers no amine handle for downstream derivatization, severely limiting its utility .

Amine Protection
Method context
Boc group stable to nucleophiles; free amine analog lacks orthogonal selectivity
Supports stepwise functionalization in multi-step routes
Standard deprotection with TFA/DCM or HCl/dioxane
solid-phase peptide synthesis orthogonal protection medicinal chemistry

Key Intermediate in RITA-Mimic Trithiazole Antitumor Agents

CAS 182120-83-8 has been employed as a building block in the synthesis of RITA (reactivation of p53 and induction of tumor cell apoptosis)-inspired trithiazole compounds . Pietkiewicz et al. (2017) generated 41 unique trithiazole structures incorporating side chains with varied steric bulk, demonstrating that compounds 7d, 7e, and 7h displayed GI₅₀ values of 4.4, 4.4, and 3.4 µM against HCT-116 colon cancer cells, compared to RITA's GI₅₀ of 800 nM . While the target compound itself is not the active agent, it serves as an essential synthetic precursor for constructing the thiazole backbone that is then elaborated into these bioactive molecules . Analogs such as 2-methyl-1,3-thiazole-4-carbothioamide or the unprotected amine cannot directly install the Boc-protected aminomethyl side chain required for further derivatization in these synthetic sequences .

Trithiazole Library
Class-level
41 analogs synthesized; derived compounds show GI₅₀ 3.4–4.4 µM (HCT-116)
Supports p53 pathway research library construction
Activity from elaborated products, not parent building block
antitumor agents RITA mimics trithiazole synthesis

Computational Drug-Likeness Profile for Fragment-Based Discovery

The target compound exhibits computed physicochemical properties consistent with fragment-like lead matter: TPSA 77.24 Ų, calculated LogP 1.80, 5 H-bond acceptors, 2 H-bond donors, and 3 rotatable bonds . These values place it within the 'Rule of Three' criteria for fragment-based screening (MW <300, cLogP ≤3, HBD ≤3, HBA ≤3). In contrast, 2-methyl-1,3-thiazole-4-carbothioamide (MW 158.24, HBD 1, HBA 3) is significantly smaller and lacks the Boc-protected amine that contributes to target compound's enhanced hydrogen-bonding capacity and synthetic versatility . The unprotected 2-(aminomethyl)-1,3-thiazole-4-carbothioamide (MW 173.26) has a free amine (HBD count 2–3) but lacks the steric bulk and lipophilicity contributed by the Boc group that influences binding pocket complementarity .

Fragment Profile
Class-level
MW 273, TPSA 77 Ų, LogP 1.8, 3 rotatable bonds
Fragment-like properties for lead discovery
Computed values; confirm experimentally
computational chemistry fragment-based drug discovery drug-likeness

Application Scenarios Outperforming Structural Analogs


DNA-Cleaving Quaterthiazole Macrocycle Synthesis

CAS 182120-83-8 is the required building block for the construction of 4,2':4',4'':2'',4'''-quaterthiazole derivatives via condensation with 1,4-dibromobutane-2,3-dione. The resulting macrocycles exhibit sequence-selective DNA affinity and Co(II)-dependent DNA cleavage activity under physiological conditions, making them useful probes for studying DNA structure and damage mechanisms [1]. Alternative thiazole-4-carbothioamides lacking Boc-protected aminomethyl side chains cannot execute this macrocyclization, making CAS 182120-83-8 irreplaceable for this application.

RITA-Inspired Trithiazole Antitumor Candidate Synthesis

In medicinal chemistry programs aiming to develop p53-reactivating antitumor agents, CAS 182120-83-8 serves as a key intermediate for building the trithiazole scaffold. The Boc group protects the amine during thiazole ring elaboration and is subsequently removed to install diverse side chains, enabling structure-activity relationship studies that have produced compounds with sub-10 µM GI₅₀ values against HCT-116 cells . Researchers should prioritize this compound over unprotected analogs to avoid premature amine reactivity that would compromise synthetic efficiency and product purity.

Orthogonal Protection in Peptide-Thiazole Conjugate Synthesis

The combination of a Boc-protected amine and a free 4-carbothioamide group in CAS 182120-83-8 allows for sequential functionalization in the construction of peptide-thiazole conjugates. The thioamide can participate in thiazole ring-forming reactions or metal coordination, while the Boc group remains stable until selective acidic deprotection is desired . This orthogonal protection profile is absent in both 2-(aminomethyl)-1,3-thiazole-4-carbothioamide (free amine, no protection) and 2-methyl-1,3-thiazole-4-carbothioamide (no amine handle), making the target compound the only viable choice for such synthetic strategies.

Fragment Library Inclusion for Thiazole-Based Lead Discovery

With a molecular weight of 273.38, TPSA of 77.24 Ų, and calculated LogP of 1.80, CAS 182120-83-8 meets fragment-based screening criteria and offers a balanced physicochemical profile suitable for lead optimization . Its two hydrogen-bond donor sites (carbamate NH and thioamide NH₂) and five acceptor sites provide diverse binding interactions, while the Boc group adds steric bulk that smaller thiazole-4-carbothioamide fragments lack. Procurement for fragment library construction should favor this compound when binding-site exploration requires both polarity and moderate lipophilicity.

Application
Selection Property
Validation Focus
Quaterthiazole macrocycle synthesis
Boc-protected aminomethyl handle for 1,4-diketone condensation
Thiazole ring formation and DNA interaction studies
p53 pathway reactivation research
Orthogonal amine for diverse side-chain introduction
Structure-activity relationship and target engagement assays
Peptide-thiazole conjugate synthesis
Sequential deprotection and functionalization strategy
Amide bond formation and metal coordination
Fragment-based lead discovery
Balanced polarity and moderate lipophilicity
Binding-site exploration and hit elaboration
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